

# Infigratinib Efficacy Across FGFR-Altered Tumor Models: A Comparative Guide

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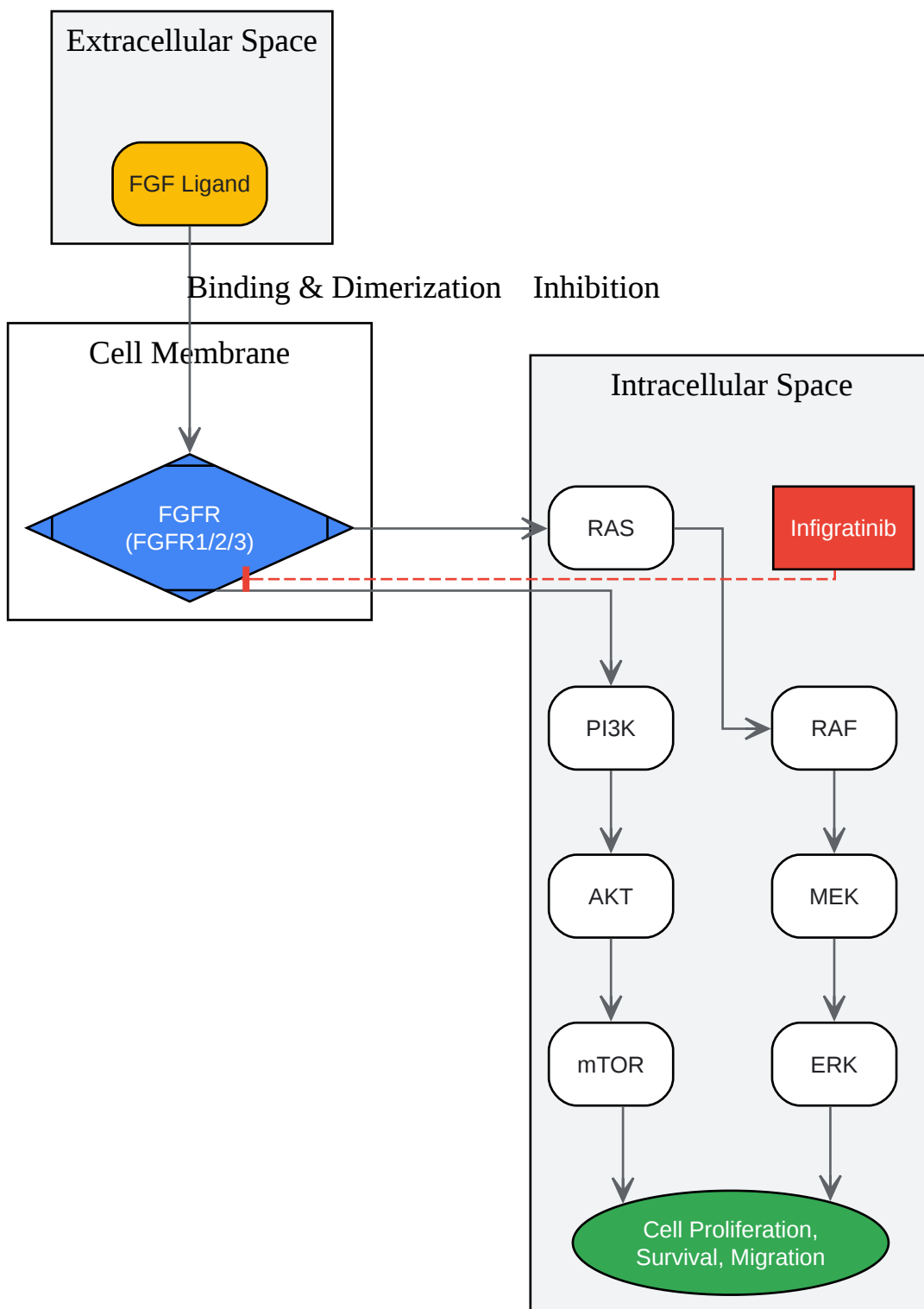
Infigratinib (TRUSELTIQ™) is an oral, selective, ATP-competitive tyrosine kinase inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Genetic alterations in FGFRs, including fusions, rearrangements, mutations, and amplifications, can lead to constitutive activation of downstream signaling pathways, promoting oncogenesis and tumor progression.[4][5][6] Infigratinib has demonstrated significant anti-tumor activity in various preclinical and clinical settings, particularly in tumors harboring activating FGFR alterations. This guide provides a comparative overview of infigratinib's efficacy in different FGFR-altered tumor models, supported by experimental data and detailed methodologies.

## Mechanism of Action

Infigratinib functions by binding to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, thereby inhibiting their kinase activity.[4][5] This blockade prevents the phosphorylation of downstream signaling molecules, disrupting pathways such as the Ras-mitogen-activated protein kinase (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[4][7] While it is a pan-FGFR inhibitor, it has the highest affinity for FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4.[3][4][8]

# FGFR Signaling Pathway

The following diagram illustrates the simplified FGFR signaling pathway and the point of inhibition by infigratinib.



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Caption: Simplified FGFR signaling pathway and infigratinib's mechanism of action.

## Efficacy in Cholangiocarcinoma (CCA)

Infigratinib has shown significant clinical activity in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[1][9][10] This led to its accelerated approval by the FDA for this indication.[3][9]

Table 1: Clinical Efficacy of Infigratinib in FGFR2-Altered Cholangiocarcinoma

Clinical Trial	Phase	Number of Patients (FGFR2 fusion/rearrangement)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
NCT02150967	II	108	23.1%	82.4%	7.3 months	12.2 months
Phase II (earlier analysis)	II	61 (48 with FGFR2 fusions)	14.8%	75.4%	5.8 months	Not Reported

Data sourced from multiple clinical trial reports.[1][3][10][11][12]

## Comparison with Other FGFR Inhibitors in Cholangiocarcinoma

While direct head-to-head trials are limited, comparisons with other approved FGFR inhibitors, pemigatinib and futibatinib, can be made based on their respective pivotal trials in similar patient populations.

Table 2: Comparison of FGFR Inhibitors in Second-Line Treatment of FGFR2-Altered Cholangiocarcinoma

Inhibitor	Mechanism	Objective Response Rate (ORR)	Median Overall Survival (mOS)
Infigratinib	Reversible, ATP-competitive FGFR1-3 inhibitor	23.1%	12.2 months
Pemigatinib	Reversible, selective FGFR1-3 inhibitor	35.5%	21.1 months
Futibatinib	Irreversible, covalent FGFR1-4 inhibitor	35.8% - 42%	21.1 - 21.7 months

Note: These are not from direct comparative trials and should be interpreted with caution. Data compiled from separate clinical studies.[\[7\]](#)[\[13\]](#)[\[14\]](#)

## Efficacy in Urothelial Carcinoma (UC)

Infigratinib has also demonstrated notable activity in patients with metastatic urothelial carcinoma with activating FGFR3 mutations or fusions.

Table 3: Clinical Efficacy of Infigratinib in FGFR3-Altered Urothelial Carcinoma

Patient Cohort	Number of Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)
Overall Population	67	25.4%	64.2%
Early-line (1st line)	13	30.8%	46.2%
Salvage ( $\geq$ 2nd line)	54	24.1%	68.5%

Data from a Phase I expansion cohort study.[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Efficacy in Glioma

The efficacy of infigratinib in recurrent gliomas with FGFR alterations has been investigated, showing durable disease control in a subset of patients.

Table 4: Clinical Efficacy of Infigratinib in FGFR-Altered Recurrent Gliomas

Trial	Number of Patients	6-month Progression-Free Survival (PFS) Rate	Objective Response Rate (ORR)	Key Responding Alterations
Phase II (NCT02160041 cohort)	26	16.0%	3.8%	FGFR1/3 activating point mutations, FGFR3-TACC3 fusions

Four patients in this study experienced durable disease control for over a year.<sup>[18][19]</sup> A Phase 0/2 trial is also underway to assess infigratinib's ability to cross the blood-brain barrier in patients with recurrent glioblastoma driven by FGFR mutations.<sup>[20]</sup>

## Preclinical Efficacy in Other Solid Tumors

Preclinical studies using patient-derived xenograft (PDX) models have shown the potential of infigratinib in a range of other solid tumors with FGFR fusions.

Table 5: Preclinical Activity of Infigratinib in FGFR Fusion-Positive PDX Models

Tumor Type	FGFR Alteration	Outcome
Breast Cancer	FGFR fusion	Reduction in tumor volume
Liver Cancer	FGFR fusion	Reduction in tumor volume
Gastric Cancer	FGFR fusion	Reduction in tumor volume
Prostate Cancer	Novel FGFR fusion	Reduction in tumor volume

These studies provide a rationale for tumor-agnostic clinical trials.[21][22][23]

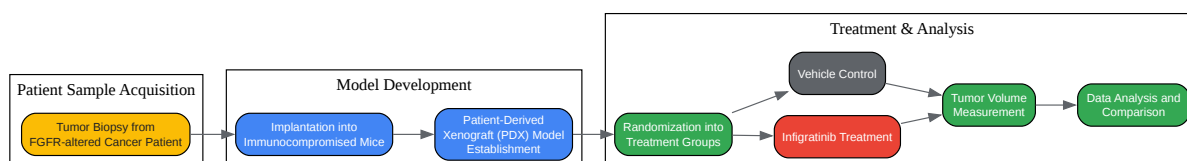
## Experimental Protocols

### Clinical Trial Methodology (Example: Phase II study in Cholangiocarcinoma - NCT02150967)

- Study Design: This was a multicenter, open-label, single-arm, phase 2 study.[10]
- Patient Population: Eligible participants were adults with histologically or cytologically confirmed, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements, who had previously been treated with at least one gemcitabine-containing regimen.[9][10]
- Treatment Regimen: Patients received 125 mg of oral infigratinib once daily for 21 days, followed by a 7-day break, in 28-day cycles.[10][16] Treatment continued until disease progression, unacceptable toxicity, withdrawal of consent, or death.[10]
- Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by a blinded independent central review.[11]

### Preclinical Study Workflow (Patient-Derived Xenograft Model)

The following diagram outlines a typical workflow for assessing the efficacy of infigratinib in a preclinical setting.



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Caption: Workflow for a patient-derived xenograft (PDX) study.

## Resistance to Infigratinib

As with other targeted therapies, acquired resistance to infigratinib is a clinical challenge.

Mechanisms of resistance include:

- On-target (Secondary FGFR Mutations): The emergence of "gatekeeper" mutations in the FGFR kinase domain, such as the V564F mutation in FGFR2, can cause a steric clash with infigratinib, preventing it from binding effectively.[24][25]
- Off-target (Bypass Signaling): Activation of alternative signaling pathways can bypass the FGFR blockade. This includes the upregulation of other receptor tyrosine kinases like MET or activation of downstream pathways such as PI3K/AKT/mTOR.[24][26]

## Conclusion

Infigratinib has demonstrated significant and clinically meaningful efficacy in patients with FGFR-altered cholangiocarcinoma and urothelial carcinoma, with promising activity in other tumor types such as glioma. Its targeted mechanism of action provides a valuable therapeutic option for patients with these specific genetic alterations. Ongoing research is focused on expanding its use to other FGFR-driven cancers, understanding and overcoming resistance mechanisms, and evaluating its role in earlier lines of therapy. The comparative data presented in this guide underscore the importance of molecular profiling to identify patients most likely to benefit from FGFR-targeted therapies like infigratinib.

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